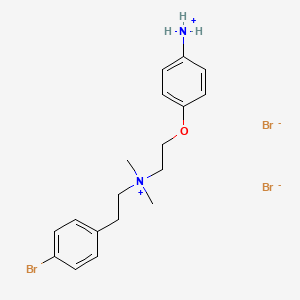

4-Apeba

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio, comúnmente conocido como 4-APEBA, es un reactivo de derivatización utilizado en química analítica. Es particularmente útil para la detección y análisis de aldehídos y ácidos carboxílicos. El compuesto incorpora un grupo bromofeniletil, que proporciona una firma isotópica y mejora los identificadores de fragmentación, lo que lo hace altamente efectivo para aplicaciones de espectrometría de masas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio implica la reacción de 2- (4-bromofenil)etanamina con formaldehído para producir 2- (4-bromofenil) -N,N-dimetiletanamina. Este intermedio se hace reaccionar entonces con dibromuro de N- (4- (2- (trimetilamonio)etoxi)bencenamonio para producir el producto final .

Métodos de producción industrial

La producción industrial del dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando temperaturas controladas y el uso de reactivos de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio principalmente experimenta reacciones de derivatización con aldehídos y ácidos carboxílicos. Estas reacciones se llevan a cabo típicamente en condiciones suaves, como pH 5.7 y 10°C .

Reactivos y condiciones comunes

Aldehídos: La reacción de derivatización con aldehídos implica el uso de cianoborohidruro de sodio como reactivo secundario.

Ácidos carboxílicos: Para los ácidos carboxílicos, se utiliza 1-etil-3- (3-dimetilaminopropil) carbodiimida en lugar de cianoborohidruro de sodio.

Productos principales

Los principales productos de estas reacciones son los aldehídos y ácidos carboxílicos derivatizados, que son más fáciles de detectar y analizar mediante espectrometría de masas .

Aplicaciones Científicas De Investigación

El dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para la detección y análisis de aldehídos y ácidos carboxílicos en mezclas complejas.

Medicina: Ayuda en el análisis de muestras biológicas, como orina y plasma, para fines de diagnóstico.

Mecanismo De Acción

El mecanismo de acción del dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio implica la adición de una carga positiva permanente a los analitos carbonílicos. Esta modificación mejora su eficiencia de ionización en espectrometría de masas, haciéndolos más susceptibles al análisis en modo de ionización positiva . El grupo bromofeniletil proporciona una firma isotópica, que ayuda en la identificación y cuantificación de los compuestos derivatizados .

Comparación Con Compuestos Similares

Compuestos similares

Dibromuro de 4- (2- (trimetilamonio)etoxi)bencenamonio (4-APC): Este compuesto es similar al 4-APEBA pero carece del grupo bromofeniletil.

4-bromo-N-metilbencilamina (4-BNMA): Este reactivo se utiliza para la derivatización de ácidos carboxílicos y proporciona beneficios similares en términos de eficiencia de ionización y detección.

Singularidad

El dibromuro de 4- (2- ( (4-bromofeniletil)dimetilamonio)etoxi)bencenamonio es único debido a su grupo bromofeniletil, que mejora sus capacidades para el análisis de espectrometría de masas. Esta característica proporciona una firma isotópica distinta y patrones de fragmentación consistentes, lo que lo hace altamente efectivo para la detección y el análisis de aldehídos y ácidos carboxílicos .

Propiedades

IUPAC Name |

2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICAQOBHYBUDOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Br3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)

![1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole](/img/structure/B2750474.png)

![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)

![N-(furan-2-ylmethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2750477.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750486.png)